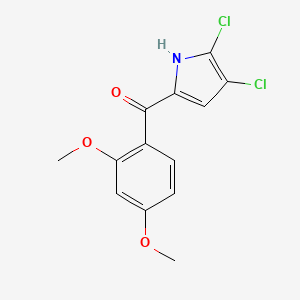
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of two chlorine atoms on the pyrrole ring and two methoxy groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
Chemistry
In chemistry, (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new materials with unique properties.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a candidate for use in electronic devices, coatings, and other high-performance materials.
作用机制
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atoms and methoxy groups may play a role in binding to these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone: Similar structure but without the chlorine atoms on the pyrrole ring.
Uniqueness
(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is unique due to the specific arrangement of chlorine and methoxy groups, which may confer distinct chemical and biological properties
属性
CAS 编号 |
50372-73-1 |
|---|---|
分子式 |
C13H11Cl2NO3 |
分子量 |
300.13 g/mol |
IUPAC 名称 |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-7-3-4-8(11(5-7)19-2)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3 |
InChI 键 |
UCXUAOCGDZILJT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



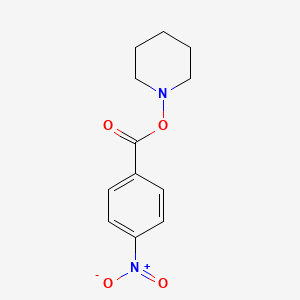
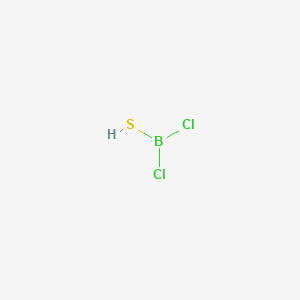
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
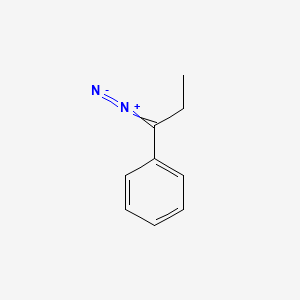
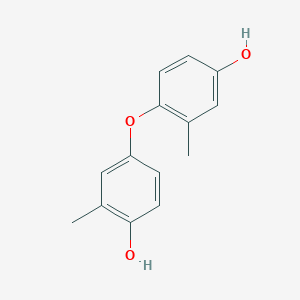



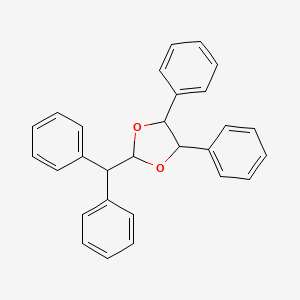
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)



